N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide
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Overview
Description
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenyl group, a tetrahydroindazole ring, and an acetamidobenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sodium hydroxide for hydrolysis, and sulfuric acid for electrophilic substitution. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indazole and acetamidobenzamide moieties.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but differs in overall structure and properties.
Uniqueness
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-acetamido-N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide |
InChI |
InChI=1S/C26H30N4O2/c1-17(31)28-20-8-5-7-18(15-20)25(32)29-23-9-6-10-24-22(23)16-27-30(24)21-13-11-19(12-14-21)26(2,3)4/h5,7-8,11-16,23H,6,9-10H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
ITOPTOBYTMXCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCC3=C2C=NN3C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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